(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H14F3N5O2 and its molecular weight is 329.283. The purity is usually 95%.
BenchChem offers high-quality (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Biological Activities : Triazolo[1,5-a]pyridines exhibit various biological activities. They act as RORγt inverse agonists , PHD-1 inhibitors , and JAK1/JAK2 inhibitors . These properties make them potential candidates for drug discovery.
- Therapeutic Applications : Researchers explore their use in treating cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .
- Material Sciences : Beyond medicine, these compounds have applications in material sciences .
- Triazolo[1,5-a]pyridines have been investigated as potential antithrombotic agents . Targets like thrombin and factor Xa are of particular interest .
- Researchers have synthesized energetic materials based on triazolo[1,5-a]pyridine. These compounds have applications in fields such as propellants and explosives .
- The development of a catalyst-free, additive-free, and eco-friendly method for synthesizing triazolo[1,5-a]pyridines under microwave conditions has been established. This method demonstrates broad substrate scope and good functional group tolerance .
Medicinal Chemistry and Drug Development
Anticoagulation Therapy
Energetic Materials
Chemical Synthesis and Methodology
properties
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-7-3-8(2)21-12(17-7)18-10(19-21)11(22)20-4-9(5-20)23-6-13(14,15)16/h3,9H,4-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCAFTGQBCSUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)OCC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone |
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